molecular formula C15H12N2O B15088362 Carbamazepine-D8

Carbamazepine-D8

Cat. No.: B15088362
M. Wt: 244.32 g/mol
InChI Key: FFGPTBGBLSHEPO-PKSNNKEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine-D8, with the molecular formula C15H4D8N2O and a molecular weight of 244.32 g/mol, is a deuterium-labeled stable isotope of the anticonvulsant drug carbamazepine . This compound is designed for use in research and bioanalytical chemistry, primarily serving as an internal standard in quantitative mass spectrometry-based assays . By utilizing this compound, researchers can achieve highly accurate and reliable quantification of native carbamazepine in complex biological matrices such as plasma, correcting for variations during sample preparation and analysis. The core research value of this compound lies in its application in pharmacokinetic and bioequivalence studies. It is essential for investigating the absorption, distribution, metabolism, and excretion (ADME) of carbamazepine, a BCS Class II drug with low solubility and high permeability . For instance, it has been explicitly used as an internal standard in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods to determine carbamazepine plasma concentrations in human bioequivalence studies . Its nearly identical chemical structure to the unlabeled drug ensures consistent behavior during sample processing, while its distinct mass allows for clear differentiation by the mass spectrometer. Carbamazepine is a sodium channel blocker used to treat epilepsy and neuropathic pain . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to an active metabolite, carbamazepine-10,11-epoxide . The deuterium atoms in this compound are incorporated at stable positions to maintain the drug's chemical integrity while providing the necessary mass shift for analytical detection. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

244.32 g/mol

IUPAC Name

1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D

InChI Key

FFGPTBGBLSHEPO-PKSNNKEVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1)C(=C(C3=CC(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine-D8 can be synthesized from iminostilbene through a series of chemical reactions. One common method involves reacting iminostilbene with urea in a protonating medium . This process is advantageous as it avoids the use of toxic reagents and simplifies the reaction steps.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous synthesis processes. These processes utilize kinetic modeling and in-line Raman spectroscopy to monitor and optimize the reaction conditions . This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamazepine-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium oxide for deuteration. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include carbamazepine epoxide, dihydrocarbamazepine, and various deuterated derivatives. These products are often used in further research and development of pharmaceutical compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes Carbamazepine-D8 and its structurally related compounds, including deuterated standards, metabolites, and impurities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use
This compound 298-46-4 C₁₅H₄D₈N₂O 244.32 Internal standard for LC-MS/MS bioanalysis
Carbamazepine-D10 132183-78-9 C₁₅H₂D₁₀N₂O 242.34 Clinical detection standard (higher deuterium substitution)
Carbamazepine-10,11-epoxide 36505-84-7 C₁₅H₁₂N₂O₂ 252.27 Active metabolite; monitored in pharmacokinetic studies
Carbamazepine impurity B (EP) 611-64-3 C₁₄H₁₁N 193.25 Synthesis impurity; quality control in manufacturing
Carbamazepine impurity G (EP) 59690-97-0 C₁₅H₁₁BrN₂O 333.17 Degradation product; stability testing
This compound vs. Carbamazepine-D10
  • Deuterium Substitution : this compound retains eight deuterium atoms, whereas Carbamazepine-D10 incorporates ten. Both serve as ISs, but this compound is more widely documented in LC-MS/MS workflows due to its optimal balance of isotopic separation and commercial availability .
  • Recovery Efficiency: In solid-phase extraction (SPE) studies, this compound demonstrated superior recovery rates (113–154%) compared to atenolol-D7 (4–63%) and caffeine-D9 (35–112%) due to its lower hydrophilicity (higher log Kow) . This property reduces variability in sample preparation.
This compound vs. Metabolites/Impurities
  • 10,11-Epoxide Metabolite : Unlike this compound, the 10,11-epoxide metabolite is pharmacologically active and requires separate quantification in pharmacokinetic studies .
  • Impurities : Structural analogs like impurity B (9-methylacridine) and impurity G (10-bromo derivative) lack deuterium and are used solely as reference standards for purity testing .

Stability and Commercial Considerations

  • Stability: Deuterated standards like this compound exhibit enhanced isotopic stability compared to non-deuterated impurities, reducing metabolic interference during long-term storage .
  • Cost: this compound is priced at ¥4,205.63 per unit, reflecting its specialized role in high-precision analytics . Non-deuterated impurities (e.g., impurity B) are typically less expensive but serve distinct purposes in quality control.

Table 1: Analytical Parameters for this compound in LC-MS/MS

Parameter Value Reference
Column X-Bridge C18 (4.6 × 50 mm, 3.5 µm)
Flow Rate 0.50 mL/min
MRM Transition (m/z) 244.600 > 202.300
Recovery in SPE 113–154%

Biological Activity

Carbamazepine-D8 (CBZ-D8) is a deuterated analog of carbamazepine (CBZ), a widely used anticonvulsant and mood stabilizer. This article explores the biological activity of CBZ-D8, including its pharmacokinetics, metabolic pathways, therapeutic effects, and adverse reactions, supported by relevant data tables and case studies.

Pharmacokinetics and Metabolism

Carbamazepine is primarily metabolized in the liver through the cytochrome P450 system, particularly by CYP3A4, leading to the formation of its active metabolite, carbamazepine-10,11-epoxide (CBZ-EPX). CBZ-D8 shares similar metabolic pathways but exhibits distinct pharmacokinetic properties due to its deuterium labeling.

Key Pharmacokinetic Parameters

ParameterCarbamazepineThis compound
Bioavailability75-85%Similar
Plasma protein binding70-80%Similar
Elimination half-life15 hoursPotentially longer
Major metabolic pathwayCYP3A4CYP3A4

CBZ-D8's deuteration may influence its metabolic stability and half-life, potentially reducing the rate of metabolism compared to CBZ. This could lead to prolonged therapeutic effects and altered dosing regimens.

Carbamazepine's primary mechanism involves the inhibition of voltage-gated sodium channels, thereby stabilizing hyperexcited neuronal membranes. It also enhances GABAergic transmission while decreasing glutamatergic activity, which contributes to its anticonvulsant properties.

CBZ-D8 is expected to exhibit similar mechanisms due to its structural similarity to CBZ, although further studies are required to elucidate any differences in efficacy or safety profiles.

Therapeutic Applications

Carbamazepine is indicated for:

  • Epilepsy : Effective in controlling partial seizures.
  • Bipolar Disorder : Reduces manic episodes.
  • Trigeminal Neuralgia : Alleviates severe facial pain.

Case studies have demonstrated the effectiveness of CBZ in managing these conditions; however, the specific role of CBZ-D8 in clinical settings remains less documented.

Adverse Reactions

Despite its therapeutic benefits, carbamazepine is associated with several adverse drug reactions (ADRs). The risk of hypersensitivity reactions is particularly notable among individuals with certain genetic predispositions (e.g., HLA-B*15:02 allele).

Common Adverse Effects

  • Hematological Issues : Risk of agranulocytosis and aplastic anemia.
  • Dermatological Reactions : Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).
  • Metabolic Effects : Potential for weight gain due to enhanced adipogenesis as indicated by studies showing increased adipocyte differentiation in response to carbamazepine treatment .

Case Studies

  • Case Study on Overdosage :
    Two adolescents were treated with carbamazepine as a mood stabilizer alongside other psychotropic medications. Both presented with symptoms consistent with overdosage, confirmed by elevated plasma concentrations (17 mg/L and 15.5 mg/L) exceeding the therapeutic range .
  • Adverse Drug Reaction Analysis :
    A study highlighted the immunological responses triggered by carbamazepine in genetically predisposed individuals. The interaction between CBZ and HLA-B*15:02 was investigated using mass spectrometry to understand T-cell responses following drug exposure .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Carbamazepine-D8 in biological matrices, and how should they be validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Deuterated analogs like this compound should be used as internal standards to correct for matrix effects and ionization variability. Validation must include parameters such as linearity (1–1000 ng/mL), intra-/inter-day precision (<15% CV), accuracy (85–115%), and recovery rates. Stability under storage and processing conditions (e.g., freeze-thaw cycles) should also be assessed .

Q. How can researchers ensure isotopic purity during the synthesis of this compound?

  • Methodological Answer : Isotopic purity (>98% deuterium incorporation) requires rigorous synthesis protocols, including controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via preparative HPLC or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should confirm deuterium placement and absence of protio contaminants. Batch-specific certificates of analysis from suppliers must be reviewed .

Q. What are the critical considerations for designing a pharmacokinetic study using this compound as a tracer?

  • Methodological Answer : Key factors include dose calibration (accounting for isotopic dilution), sampling timepoints aligned with absorption/distribution phases, and matrix selection (plasma vs. tissue homogenates). Population pharmacokinetic models should incorporate covariates like metabolic enzyme activity (e.g., CYP3A4) and renal clearance rates. Ethical approval is mandatory for human studies, with protocols detailing informed consent and adverse event monitoring .

Advanced Research Questions

Q. How can discrepancies in reported pharmacokinetic data for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis adjusting for variables such as dosing regimens, analytical methodologies, and population demographics (e.g., age, genotype). Use regression models to identify confounding factors. Cross-validate findings using in vitro assays (e.g., hepatocyte metabolism studies) to isolate enzyme-specific contributions. Transparent reporting of raw data and statistical code is critical .

Q. What experimental strategies mitigate batch-to-batch variability in this compound for longitudinal stability studies?

  • Methodological Answer : Implement a randomized block design where each batch is tested under multiple storage conditions (-80°C, -20°C, 4°C). Use accelerated stability testing (e.g., 40°C/75% RH) to predict degradation kinetics. Analyze degradation products via HRMS and quantify using validated LC-MS/MS methods. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant variability sources .

Q. How should researchers address conflicting evidence on this compound’s role in CYP450 induction studies?

  • Methodological Answer : Design a multi-arm study comparing this compound with non-deuterated carbamazepine in primary hepatocyte models. Measure mRNA/protein levels of CYP3A4, CYP2B6, and PXR using qRT-PCR and Western blotting. Control for donor variability by normalizing data to baseline enzyme activity. Apply Bayesian statistical models to reconcile prior conflicting data .

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